Diphenyl purine derivative 4 is a compound characterized by its structural similarity to purines, which are essential components of nucleic acids. This compound features a diphenyl group attached to the purine core, enhancing its potential biological activity and making it a subject of interest in medicinal chemistry. The unique arrangement of substituents allows for diverse interactions with biological targets, particularly in the context of cannabinoid receptor modulation and other pharmacological applications .
The compound is derived from various synthetic methodologies that involve modifications to the purine structure, particularly through the introduction of phenyl groups. Research has shown that these derivatives can exhibit significant biological activities, including selective antagonism at cannabinoid receptors .
Diphenyl purine derivative 4 belongs to a class of compounds known as purine derivatives. These compounds are often classified based on their structural modifications and biological activities, which can include roles as receptor modulators or enzyme inhibitors.
The synthesis of diphenyl purine derivative 4 typically involves several steps, including:
The synthesis may involve heating reactants in solvents like ethanol, often under reflux conditions to enhance reaction rates and yields. For example, chloro-purine derivatives can be reacted with piperidine in ethanol at elevated temperatures to yield diphenyl purine derivatives with varying substitution patterns .
Diphenyl purine derivative 4 exhibits a distinct molecular structure characterized by:
The molecular formula for diphenyl purine derivative 4 is generally represented as , with specific stereochemical configurations that may influence its biological activity.
Diphenyl purine derivative 4 participates in various chemical reactions that modify its structure or enhance its biological activity:
Reactions are typically monitored using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy to ensure purity and yield. The reaction conditions, including temperature and solvent choice, are optimized for maximum efficiency.
The mechanism by which diphenyl purine derivative 4 exerts its effects involves interaction with specific biological targets, such as cannabinoid receptors. The binding affinity and selectivity towards these receptors can lead to modulation of signaling pathways associated with various physiological processes.
Research indicates that diphenyl purine derivative 4 may exhibit a high selectivity ratio between cannabinoid receptor types, suggesting potential therapeutic applications in managing conditions related to these receptors .
Relevant analytical data often includes spectral data (e.g., infrared spectroscopy) confirming functional groups present in the molecule.
Diphenyl purine derivative 4 has several potential applications:
Ongoing research continues to explore its efficacy and safety profiles in various preclinical models, highlighting its promise in therapeutic applications.
Cannabinoid receptor 1 antagonists hold therapeutic potential for metabolic disorders, obesity, and substance abuse due to their ability to modulate energy homeostasis and reward pathways. However, first-generation agents like rimonabant caused severe neuropsychiatric adverse effects—including depression and suicidal ideation—by crossing the blood-brain barrier and antagonizing central nervous system cannabinoid receptor 1 receptors. This limitation catalyzed research into peripherally restricted antagonists designed to minimize central nervous system exposure while preserving pharmacological activity in peripheral tissues (e.g., liver, adipose, gastrointestinal tract). Such compounds leverage physicochemical properties (e.g., high topological polar surface area, molecular weight) to impede blood-brain barrier penetration, thereby confining activity to peripheral cannabinoid receptor 1 receptors implicated in metabolic regulation [1] [2].
Table 1: Key Properties Enabling Peripheral Selectivity in Cannabinoid Receptor 1 Antagonists
Property | Threshold for Peripheral Restriction | Role in Blood-Brain Barrier Penetration |
---|---|---|
Topological Polar Surface Area | >90–100 Ų | Reduces passive diffusion through lipid membranes |
Molecular Weight | >500 g/mol | Limits membrane permeability |
Hydrogen Bond Donors | ≥3 | Enhances polarity and reduces lipophilicity |
Intramolecular H-Bonding | Absent | Prevents "masking" of polar surface area |
Notably, peripheral cannabinoid receptor 1 blockade retains efficacy in improving insulin sensitivity, lipid metabolism, and hepatic steatosis in preclinical models, validating this approach as a viable strategy to dissociate therapeutic effects from central nervous system-mediated toxicity [1] [5].
The clinical trajectory of cannabinoid receptor 1 antagonists exemplifies the challenges in balancing efficacy and safety. Rimonabant, the first-in-class agent approved in Europe (2006) for obesity, was withdrawn in 2008 due to central nervous system-related adverse events. Subsequently, advanced candidates like taranabant (Merck) and otenabant (Pfizer) were discontinued during Phase 3 trials for similar psychiatric risks, despite demonstrating significant weight-loss efficacy [1] [3]. These setbacks underscored a critical insight: structural variations alone without deliberate peripheral restriction fail to mitigate central nervous system exposure sufficiently. For example, otenabant—though possessing a high topological polar surface area (102 Ų) and molecular weight (>500 g/mol)—achieved central nervous system penetration via intramolecular hydrogen bonding, which effectively reduced its apparent polarity [1]. This highlighted the need for rational design strategies explicitly targeting blood-brain barrier exclusion while optimizing receptor affinity and metabolic stability.
Diphenyl purine derivative 4 emerged from systematic efforts to redesign otenabant’s purine core to eliminate intramolecular hydrogen bonding—a feature enabling unintended central nervous system penetration. Researchers modified key regions of the scaffold:
Table 2: Structural and Pharmacological Comparison of Otenabant and Diphenyl Purine Derivative 4
Parameter | Otenabant | Diphenyl Purine Derivative 4 | Functional Impact |
---|---|---|---|
Molecular Weight | 552.6 g/mol | 511.4 g/mol | Maintains blood-brain barrier exclusion |
Topological Polar Surface Area | 102 Ų | 101 Ų | Limits passive diffusion |
Intramolecular H-Bonds | Present | Absent | Prevents polarity "masking" |
Cannabinoid Receptor 1 Ke | 8.7 nM | 2.9 nM | Enhanced antagonistic potency |
MDCK Permeability (A→B) | 40% | <1% | Minimized central nervous system uptake |
These modifications yielded diphenyl purine derivative 4 (ethyl N-[1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]piperidin-4-yl]carbamate), which exhibits sub-nanomolar cannabinoid receptor 1 antagonism (Ke = 2.9 nM), >150-fold selectivity over cannabinoid receptor 2, and near-absent permeability in Madin-Darby canine kidney cell models (<1%) [1] [7]. Docking studies using the human cannabinoid receptor 1 crystal structure (PDB: 5TGZ) reveal that derivative 4 occupies the orthosteric ligand pocket via:
This strategic evolution from otenabant exemplifies how scaffold manipulation to abolish intramolecular hydrogen bonding—while optimizing polarity—enables peripherally restricted cannabinoid receptor 1 antagonism with enhanced receptor affinity.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8